molecular formula C11H12F2N2O B1412029 5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde CAS No. 1779134-11-0

5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde

Cat. No.: B1412029
CAS No.: 1779134-11-0
M. Wt: 226.22 g/mol
InChI Key: LVAISIJULKNLIH-UHFFFAOYSA-N
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Description

5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C11H12F2N2O It is known for its unique structural features, which include a piperidine ring substituted with two fluorine atoms and a picolinaldehyde moiety

Preparation Methods

The synthesis of 5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde typically involves the reaction of 3,3-difluoropiperidine with picolinaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The fluorine atoms may enhance the compound’s stability and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar compounds to 5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde include:

    5-(3,3-Difluoropiperidin-1-yl)pyridine-2-carbaldehyde: Shares a similar structure but with variations in the position of functional groups.

    2-Pyridinecarboxaldehyde, 5-(3,3-difluoro-1-piperidinyl): Another closely related compound with slight differences in the molecular framework

Properties

IUPAC Name

5-(3,3-difluoropiperidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-11(13)4-1-5-15(8-11)10-3-2-9(7-16)14-6-10/h2-3,6-7H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAISIJULKNLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CN=C(C=C2)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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